molecular formula C28H58O2 B15092927 1,28-Octacosanediol CAS No. 5848-11-3

1,28-Octacosanediol

Cat. No.: B15092927
CAS No.: 5848-11-3
M. Wt: 426.8 g/mol
InChI Key: MOGIDESHHYPDTP-UHFFFAOYSA-N
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Description

1,28-Octacosanediol is a long-chain aliphatic alcohol, specifically a fatty alcohol, consisting of 28 carbon atoms with hydroxyl groups at both ends of the chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,28-Octacosanediol can be synthesized through various methods, including the reduction of corresponding fatty acids or esters. One common synthetic route involves the reduction of octacosanoic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent oxidation and at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound often involves the hydrogenation of octacosanoic acid or its derivatives. This process is carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The resulting product is then purified through distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1,28-Octacosanediol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be further reduced to form alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for halogenation reactions.

Major Products Formed

Scientific Research Applications

1,28-Octacosanediol has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,28-Octacosanediol involves its interaction with cell membranes, where it can integrate into the lipid bilayer due to its long hydrophobic chain. This integration can affect membrane fluidity and permeability, influencing various cellular processes. Additionally, its hydroxyl groups can participate in hydrogen bonding, further stabilizing membrane structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,28-Octacosanediol is unique due to its specific chain length and the presence of hydroxyl groups at both ends, which confer distinct physical and chemical properties. Its amphiphilic nature allows it to interact with both hydrophobic and hydrophilic environments, making it versatile for various applications.

Properties

CAS No.

5848-11-3

Molecular Formula

C28H58O2

Molecular Weight

426.8 g/mol

IUPAC Name

octacosane-1,28-diol

InChI

InChI=1S/C28H58O2/c29-27-25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-30/h29-30H,1-28H2

InChI Key

MOGIDESHHYPDTP-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCCCCCCCCO)CCCCCCCCCCCCCO

melting_point

112.2 - 112.3 °C

physical_description

Solid

Origin of Product

United States

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